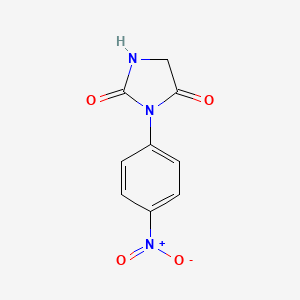

3-(4-Nitrophenyl)imidazolidine-2,4-dione

Description

Contextualization of Imidazolidine-2,4-dione Scaffolds in Chemical Science

The imidazolidine-2,4-dione ring system, commonly known as hydantoin (B18101), represents a privileged scaffold in chemical and pharmaceutical sciences. nih.govresearchgate.net This five-membered heterocyclic core is a prominent feature in a variety of biologically active compounds and is considered a valuable building block in medicinal chemistry. nih.gov The structural importance of the hydantoin scaffold is underscored by its presence in several clinically used drugs, such as the antiepileptic phenytoin, the antimicrobial nitrofurantoin, and the anticancer agent enzalutamide. nih.govwisdomlib.org

The versatility of the hydantoin structure stems from its multiple points for substitution, with potential for modification at the N-1, N-3, and C-5 positions. researchgate.net This allows for the creation of a diverse library of derivatives with a wide spectrum of pharmacological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. wisdomlib.orgresearchgate.netjddtonline.info The synthetic accessibility of the hydantoin core through established cyclization reactions further enhances its attractiveness for chemical research and drug discovery. nih.gov The stability of the ring and its ability to participate in hydrogen bonding contribute to its role as a pharmacophore in various biological targets. nih.gov

Rationale for Focused Investigation of 3-(4-Nitrophenyl)imidazolidine-2,4-dione in Scholarly Research

The specific focus on this compound within the broader class of hydantoins is driven by the unique electronic properties imparted by the 4-nitrophenyl substituent. The nitro group (NO₂) is a strong electron-withdrawing group, which significantly influences the electron density distribution across the entire molecule. This electronic modification can alter the chemical reactivity, binding interactions, and spectroscopic properties of the hydantoin scaffold.

The presence of the nitrophenyl group is a common feature in various biologically active compounds, and its influence on the activity of heterocyclic systems is a subject of considerable research interest. nih.gov For instance, studies on related heterocyclic compounds have shown that the nitrophenyl moiety can be crucial for their observed biological effects. nih.gov In the context of this compound, the 4-nitro substitution is expected to enhance the acidity of the N-1 proton and influence the hydrogen bonding capabilities of the molecule, which are important for its interaction with biological macromolecules. Academic investigations into this specific compound aim to elucidate these structure-property relationships and to explore its potential as an intermediate in the synthesis of more complex molecules. researchgate.netmdpi.com

Overview of Key Research Areas and Methodologies Applied to the Compound

Academic research on this compound and its analogs encompasses several key areas, primarily focusing on its synthesis, structural characterization, and the exploration of its chemical properties.

Synthesis: The primary method for the synthesis of N-3 substituted hydantoins, including this compound, often involves the reaction of an α-amino acid with an isocyanate. researchgate.net Modifications of this approach, such as the Bucherer-Bergs reaction, which uses a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate, are also widely employed for creating the core hydantoin structure, which can then be further functionalized. researchgate.net

Structural Characterization: A variety of spectroscopic and analytical techniques are employed to confirm the structure and purity of the synthesized compound. These methodologies are standard in organic chemistry for the elucidation of molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the chemical environment of the hydrogen and carbon atoms within the molecule, confirming the connectivity and the presence of the 4-nitrophenyl group. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) groups of the dione (B5365651) and the nitro (NO₂) group. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural confirmation. mdpi.com

Computational Analysis: Alongside experimental work, computational methods are often used to study the properties of hydantoin derivatives. These studies can provide insights into the molecular geometry, electronic structure, and potential intermolecular interactions, helping to rationalize experimental findings. chemrxiv.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

62101-57-9 |

|---|---|

Molecular Formula |

C9H7N3O4 |

Molecular Weight |

221.17 g/mol |

IUPAC Name |

3-(4-nitrophenyl)imidazolidine-2,4-dione |

InChI |

InChI=1S/C9H7N3O4/c13-8-5-10-9(14)11(8)6-1-3-7(4-2-6)12(15)16/h1-4H,5H2,(H,10,14) |

InChI Key |

NXSDVXXMFNZITI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 4 Nitrophenyl Imidazolidine 2,4 Dione

Established Synthetic Pathways and Their Methodological Foundations

The traditional approaches to synthesizing the imidazolidine-2,4-dione core, and by extension its N-substituted derivatives, have been well-documented. These methods often involve the condensation of a carbonyl compound with a source of cyanide and ammonia (B1221849) or the reaction of an amino acid derivative with an isocyanate.

Conventional Synthetic Routes Utilizing Precursors such as 4-nitrobenzaldehyde (B150856) and Glycine (B1666218)

One of the most established methods for the synthesis of the hydantoin (B18101) ring is the Bucherer-Bergs reaction. researchgate.netnih.gov This multicomponent reaction typically involves the reaction of a carbonyl compound (an aldehyde or a ketone), an alkali metal cyanide (like potassium cyanide), and ammonium (B1175870) carbonate to yield a 5-substituted hydantoin. researchgate.netnih.govrsc.org For the synthesis of a compound structurally related to the title molecule, 5-(4'-nitrobenzylidene)-hydantoin, a mixture of hydantoin, 4-nitrobenzaldehyde, and ammonium acetate (B1210297) in acetic acid and n-butanol is refluxed for three hours, yielding the product in high purity. mdpi.com

However, to synthesize the N-3 substituted target compound, 3-(4-nitrophenyl)imidazolidine-2,4-dione, a more direct approach involves the reaction of a glycine derivative with a reagent that introduces the 4-nitrophenyl group at the N-3 position. A common strategy for the synthesis of 3-substituted hydantoins involves the reaction of an α-amino acid ester with an isocyanate. researchgate.netorganic-chemistry.org In this context, glycine or its simple esters can react with 4-nitrophenyl isocyanate. The reaction proceeds through the formation of a ureidoacetic acid derivative, which then undergoes cyclization to form the hydantoin ring. organic-chemistry.org

Another approach involves the reaction of pre-formed N-(4-nitrophenyl)urea with a glycine derivative. nih.gov The synthesis of N-(4-nitrophenyl)urea itself can be achieved through various methods.

Optimization of Reaction Conditions and Catalytic Systems in Synthesis

The efficiency of conventional hydantoin syntheses can be significantly influenced by reaction conditions and the use of catalysts. In the Bucherer-Bergs reaction, for instance, the use of a continuous-flow system has been shown to intensify the reaction, leading to nearly quantitative conversions in a much shorter time compared to traditional batch methods. organic-chemistry.org This approach allows for better control over reaction parameters such as temperature and pressure, and can also improve safety, especially when dealing with toxic reagents like cyanides.

For the synthesis of N-substituted hydantoins from isocyanates and amino acid esters, the choice of solvent and base is critical for optimizing the yield and purity of the product. The cyclization of the intermediate ureido derivative is often promoted by a base. organic-chemistry.org The use of microwave irradiation has also been explored to accelerate the synthesis of substituted hydantoins, often leading to shorter reaction times and improved yields. researchgate.net

Catalytic systems have also been developed to improve the efficiency and selectivity of hydantoin synthesis. For example, copper acetate has been used to promote the N-arylation of imides with boronic acids, which can be a viable method for the synthesis of N3-aryl hydantoins. organic-chemistry.org

Innovative and Green Synthetic Strategies

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods in organic chemistry. This trend has also impacted the synthesis of hydantoin derivatives, leading to the exploration of innovative and green strategies.

Exploration of Chemo- and Regioselective Synthetic Approaches

The synthesis of specifically substituted hydantoins, such as this compound, requires a high degree of chemo- and regioselectivity. When starting with an unsubstituted hydantoin, direct alkylation or arylation can lead to a mixture of N-1 and N-3 substituted products. The development of regioselective methods is therefore crucial. For instance, the N1-selective alkylation of hydantoins has been achieved using specific potassium bases in tetrahydrofuran. researchgate.net Conversely, N3-arylation can be achieved using copper-catalyzed reactions. organic-chemistry.org

The regioselectivity of the cyclization step in the reaction of isocyanates with amino acid esters is also a key factor. The initial nucleophilic attack of the amino group of the amino acid ester on the isocyanate is followed by cyclization. The regiochemistry of this cyclization determines whether the substituent is introduced at the N-1 or N-3 position of the hydantoin ring.

Development of Environmentally Benign Synthesis Protocols

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. xjenza.org In the context of hydantoin synthesis, this has led to the development of several environmentally benign protocols. One notable example is the use of mechanochemistry, where reactions are carried out by grinding solids together, often in the absence of a solvent. nih.gov This solvent-free approach significantly reduces waste and can lead to shorter reaction times and higher yields.

The use of greener solvents, such as water or ionic liquids, is another important aspect of green hydantoin synthesis. researchgate.net Furthermore, the development of catalyst-free multicomponent reactions represents a highly atom-economical and environmentally friendly approach to complex molecule synthesis. nih.gov

| Green Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Mechanochemistry | Solvent-free reaction by grinding solid reactants. | Reduced waste, shorter reaction times, high yields. | nih.gov |

| Green Solvents | Use of water, ionic liquids, or other environmentally friendly solvents. | Reduced toxicity and environmental impact. | researchgate.net |

| Catalyst-Free MCRs | Multicomponent reactions that proceed without a catalyst. | High atom economy, reduced waste from catalyst separation. | nih.gov |

Application of Multi-component Reactions for Imidazolidine-2,4-dione Construction

Multi-component reactions (MCRs) are powerful tools in organic synthesis as they allow for the formation of complex molecules from three or more starting materials in a single step, which aligns well with the principles of green chemistry. rsc.org The Bucherer-Bergs reaction is a classic example of an MCR for hydantoin synthesis. researchgate.netnih.gov

More recently, other MCRs have been developed for the synthesis of hydantoins. For example, a five-component Ugi/De-Boc/Cyclization methodology has been reported for the preparation of fully functionalized hydantoins. researchgate.net Another approach involves a three-component reaction of isocyanates, nitrogen sources, and 3-aminoacrylates to selectively synthesize N-2-aryl-1,2,3-triazoles and hydrazones, showcasing the versatility of MCRs in heterocyclic synthesis. rsc.org These MCRs offer significant advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds for biological screening.

| Multi-component Reaction | Precursors | Product Type | Reference |

|---|---|---|---|

| Bucherer-Bergs Reaction | Carbonyl compound, Cyanide, Ammonium carbonate | 5-Substituted hydantoins | researchgate.netnih.gov |

| Ugi/De-Boc/Cyclization | Aldehyde/Ketone, Amine, Isonitrile, Methanol, Carbon dioxide | Fully functionalized hydantoins | researchgate.net |

| Isocyanate-based MCR | Isocyanate, Nitrogen source, 3-Aminoacrylate | N-2-Aryl-1,2,3-triazoles, Hydrazones | rsc.org |

Methodologies for the Derivatization and Functionalization of this compound

The chemical structure of this compound, a hydantoin derivative, presents multiple sites for synthetic modification. These sites allow for the generation of a diverse library of related compounds through targeted derivatization and functionalization. The primary locations for chemical alteration are the nitrophenyl moiety and the imidazolidine (B613845) ring system. Advanced synthetic methodologies have been developed to selectively modify these regions, enabling the tailored synthesis of new molecular entities.

Strategies for Modification at the Nitrophenyl Moiety

The nitrophenyl group is a key feature of the molecule, and its chemical reactivity is dominated by the nitro functional group. The most significant and widely employed modification of this moiety is the reduction of the nitro group to an amine. nih.gov This transformation yields 3-(4-aminophenyl)imidazolidine-2,4-dione, a versatile intermediate for further functionalization.

The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry, with numerous reagents and conditions available to effect this change. wikipedia.org The choice of method often depends on the presence of other functional groups within the molecule and the desired selectivity. commonorganicchemistry.com

Key Research Findings on Nitro Group Reduction:

Catalytic Hydrogenation: This is a common and efficient method for nitro group reduction. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source are frequently used. wikipedia.orgcommonorganicchemistry.com Catalytic hydrogenation is often clean and high-yielding. However, care must be taken as some hydrogenation catalysts can also affect other reducible groups. commonorganicchemistry.com

Metal-Acid Systems: The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium is a classic and effective method for reducing nitroarenes. wikipedia.orgcommonorganicchemistry.com For instance, tin(II) chloride (SnCl₂) provides a mild option for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com

Sulfide (B99878) Reagents: Sodium sulfide (Na₂S) or sodium hydrosulfite can be used for the reduction, sometimes offering selectivity in molecules with multiple nitro groups. wikipedia.orgcommonorganicchemistry.com

Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) itself is generally not strong enough to reduce nitro groups under normal conditions, its reactivity can be enhanced by the addition of transition metal complexes. jsynthchem.comresearchgate.net For example, a NaBH₄ system in the presence of a nickel catalyst has been shown to effectively reduce nitroaromatic compounds to their corresponding amines. jsynthchem.com

The resulting amino group on the phenyl ring is a nucleophilic site that opens up a vast array of subsequent derivatization possibilities, including acylation, alkylation, diazotization followed by substitution (Sandmeyer reaction), and the formation of Schiff bases.

| Reagent/System | Typical Conditions | Key Characteristics | Reference |

|---|---|---|---|

| H₂/Pd-C | H₂ gas, Ethanol or Ethyl Acetate solvent | Highly efficient, common lab method. | commonorganicchemistry.com |

| Raney Nickel | H₂ gas or hydrazine, alcohol solvent | Effective, can be used when avoiding dehalogenation. | wikipedia.orgcommonorganicchemistry.com |

| Fe/HCl or Fe/NH₄Cl | Acidic aqueous solution, heat | Classical, inexpensive, and robust method. | commonorganicchemistry.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Mild reducing agent, good for sensitive substrates. | wikipedia.orgcommonorganicchemistry.com |

| NaBH₄/Ni(PPh₃)₄ | Ethanol solvent, room temperature | Enhanced reactivity of borohydride for nitro reduction. | jsynthchem.com |

Approaches for Functionalization of the Imidazolidine Ring System

The imidazolidine-2,4-dione (hydantoin) ring itself offers several positions for functionalization. wikipedia.org The most accessible of these is the nitrogen atom at position 1 (N-1), which bears an acidic proton. The methylene (B1212753) group at C-5 is another potential site for modification.

Modification at the N-1 Position: The proton on the N-1 nitrogen of the hydantoin ring is acidic and can be removed by a suitable base. This creates a nucleophilic nitrogen anion that can react with various electrophiles. This approach is analogous to derivatization strategies used for other substituted imidazolidine-2,4-diones. researchgate.net

N-Alkylation and N-Acylation: The deprotonated hydantoin can undergo nucleophilic substitution with alkyl halides or acyl chlorides. This allows for the introduction of a wide variety of substituents at the N-1 position.

Mannich Reaction: The N-1 proton can participate in Mannich reactions with formaldehyde (B43269) and a primary or secondary amine, leading to the formation of N-aminomethyl derivatives. researchgate.net This reaction introduces a flexible linker and an additional amino group for further functionalization.

Modification at the C-5 Position: While the parent compound is unsubstituted at the C-5 position, this site is a common point of diversification in hydantoin chemistry. wikipedia.orgnih.gov

Alkylation: The C-5 position can be deprotonated with a strong base to form a carbanion, which can then be alkylated. This strategy is central to the Bucherer-Bergs reaction, a well-known method for synthesizing 5,5-disubstituted hydantoins. wikipedia.org

Knoevenagel Condensation: The active methylene group at C-5 can react with aldehydes and ketones in a Knoevenagel-type condensation to form 5-ylidene derivatives. This introduces a carbon-carbon double bond, which can be a handle for further reactions.

Ring-Opening Reactions: The hydantoin ring can be cleaved under hydrolytic conditions. wikipedia.org

Hydrolysis: Treatment with strong acid or base can lead to the hydrolysis of the amide bonds, ultimately opening the ring to form an α-amino acid derivative. wikipedia.org In the case of this compound, this would yield N-(carbamoyl)-N-(4-nitrophenyl)glycine, and upon further hydrolysis, N-(4-nitrophenyl)glycine.

| Reaction Site | Reaction Type | Reagents | Resulting Structure | Reference |

|---|---|---|---|---|

| N-1 | Alkylation | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | 1-Alkyl-3-(4-nitrophenyl)imidazolidine-2,4-dione | researchgate.net |

| N-1 | Mannich Reaction | Formaldehyde, Amine (R₂NH) | 1-(Aminomethyl)-3-(4-nitrophenyl)imidazolidine-2,4-dione | researchgate.net |

| C-5 | Knoevenagel Condensation | Aldehyde (R-CHO), Base | 5-Alkylidene-3-(4-nitrophenyl)imidazolidine-2,4-dione | nih.gov |

| Ring | Hydrolysis | Acid (e.g., HCl) or Base (e.g., NaOH), Heat | N-(4-nitrophenyl)glycine derivatives | wikipedia.org |

Chemical Reactivity and Mechanistic Investigations of 3 4 Nitrophenyl Imidazolidine 2,4 Dione

Reactivity Profiles of the Nitro Group

The nitro group attached to the phenyl ring is a powerful electron-withdrawing group, which profoundly influences the reactivity of the aromatic moiety. It serves as an activation site for both reductive processes and nucleophilic substitution reactions.

The most common transformation of the nitro group in 3-(4-nitrophenyl)imidazolidine-2,4-dione is its reduction to a primary amine, yielding 3-(4-aminophenyl)imidazolidine-2,4-dione. This conversion is a fundamental step in modifying the electronic properties and further functionalization of the molecule. The reduction can be achieved through several established methods.

Catalytic hydrogenation is a highly efficient method. commonorganicchemistry.com Reagents such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas (H₂) are frequently employed. commonorganicchemistry.com These methods are often clean and produce high yields, though their chemoselectivity must be considered, as other functional groups can also be reduced. commonorganicchemistry.comscispace.com

Alternatively, metal-based reductions in acidic media are widely used. scispace.com Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for converting aromatic nitro groups to amines. youtube.com Zinc (Zn) powder in acetic acid also provides a milder option for this transformation. commonorganicchemistry.com A key advantage of these methods is their general tolerance for carbonyl groups, making them suitable for the subject compound. scispace.com The general mechanism for nitro group reduction, first proposed by Haber, proceeds through nitroso and hydroxylamine (B1172632) intermediates before the final amine product is formed. unimi.it

Milder reagents such as tin(II) chloride (SnCl₂) and sodium sulfide (B99878) (Na₂S) can also be used, offering alternatives when harsh acidic conditions or high-pressure hydrogenation are not compatible with other functionalities on the substrate. commonorganicchemistry.com

Table 1: Common Reagents for Nitro Group Reduction

| Reagent System | Typical Conditions | Notes |

|---|---|---|

| H₂ / Pd/C | H₂ gas, Ethanol or Methanol solvent, Room Temp. | Highly efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| Sn / HCl | Concentrated HCl, Heat | Classic and effective method for aromatic nitro reduction. youtube.com |

| Fe / HCl or AcOH | Acidic medium, Heat | Often milder and more selective than Sn/HCl. commonorganicchemistry.com |

| SnCl₂ | Ethanol or Ethyl Acetate (B1210297), Heat | A mild reducing agent suitable for substrates with sensitive groups. commonorganicchemistry.com |

| Zn / AcOH | Acetic Acid, Room Temp. or gentle heat | Provides mild reduction conditions. commonorganicchemistry.com |

The presence of the strongly electron-withdrawing nitro group makes the phenyl ring of this compound susceptible to nucleophilic aromatic substitution (SₙAr). libretexts.org This reaction is in contrast to the more common electrophilic substitution seen in electron-rich aromatic rings. chemistrysteps.com The nitro group activates the ring by making it electron-deficient, particularly at the ortho and para positions relative to itself. libretexts.orglibretexts.org

The generally accepted mechanism for SₙAr is a two-step addition-elimination process. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing a leaving group (in this case, typically a halogen if one were present at an ortho position to the nitro group). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. chemistrysteps.com

For this compound, an SₙAr reaction would involve the substitution of a group at position 3 or 5 of the phenyl ring (ortho to the nitro group). A wide variety of strong nucleophiles, such as alkoxides (⁻OR), amines (RNH₂), and thiols (⁻SR), can participate in this reaction. chemistrysteps.com While the two-step mechanism is widely taught, some computational and kinetic studies have provided evidence that certain SₙAr reactions may proceed through a concerted mechanism, where bond formation and bond breaking occur in a single transition state. nih.gov

Reactivity Characteristics of the Imidazolidine-2,4-dione Heterocyclic Core

The imidazolidine-2,4-dione ring, a derivative of hydantoin (B18101), possesses its own distinct reactivity, centered on the N-H and C-H bonds of the heterocycle and its two carbonyl groups.

The imidazolidine-2,4-dione ring can be subject to oxidation, although it is generally quite stable. Research on related compounds provides insight into potential pathways. For instance, a study on 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one demonstrated that the presence of a tertiary hydrogen at the C5 position allowed for chemoselective autoxidation to the corresponding 5-hydroxy derivative. researchgate.net However, the same study noted that the 5-unsubstituted analogue, which is structurally more similar to this compound, was stable under the same conditions. researchgate.net This suggests that the C5-H bonds in the subject compound are not highly susceptible to mild oxidation. Transformation would likely require more potent oxidizing agents, though specific research on such reactions for this exact molecule is not widely documented.

The imidazolidine-2,4-dione ring is a stable heterocycle but can be cleaved under forcing conditions. researchgate.net The most common ring-opening reactions involve the hydrolysis of the imide/amide bonds.

Heating the compound in the presence of strong aqueous bases, such as sodium hydroxide, or concentrated mineral acids, like hydrochloric acid, can lead to the hydrolytic cleavage of the ring. researchgate.net For example, basic hydrolysis would likely attack one of the carbonyl groups, leading to the opening of the ring to form a salt of an N-substituted amino acid derivative.

Reductive ring-opening is another possibility. Studies on related five-membered heterocycles like 2-imidazolines have shown that they can undergo a ring-opening reaction when treated with reducing agents like sodium borohydride (B1222165) in the presence of acid, yielding N,N'-disubstituted ethylenediamine (B42938) derivatives. sciengine.com While imidazolidine-2,4-dione is more stable due to the carbonyl groups, powerful reducing agents could potentially effect a similar transformation.

Table 2: Potential Ring-Opening Reactions

| Condition | Reaction Type | Potential Products |

|---|---|---|

| Conc. NaOH, Heat | Basic Hydrolysis | Salt of N-(4-nitrophenyl)glycine or related derivatives. researchgate.net |

| Conc. HCl, Heat | Acidic Hydrolysis | N-(4-nitrophenyl)glycine hydrochloride or related derivatives. researchgate.net |

| Strong Reductants (e.g., LiAlH₄) | Reductive Cleavage | Complex mixture, potentially including N-substituted ethanolamine (B43304) derivatives. |

The two carbonyl groups at the C2 and C4 positions are central to the reactivity of the heterocyclic core. These groups are part of an imide-like structure, which influences their electrophilicity. They are the primary sites for nucleophilic attack, which, as discussed previously, typically leads to ring-opening via hydrolysis under strong acidic or basic conditions. researchgate.net

The carbonyl groups provide a distinct signature in spectroscopic analysis. In infrared (IR) spectroscopy, imidazolidine-2,4-dione derivatives show characteristic strong absorption bands for the C=O stretching vibrations, typically in the range of 1700-1780 cm⁻¹. mdpi.commdpi.com

While hydrolysis is the most common reaction, the carbonyls could potentially be reduced using very strong reducing agents like lithium aluminum hydride (LiAlH₄). However, such a reaction would have to compete with the highly reactive nitro group and would likely lead to a complex mixture of products, including potential ring cleavage.

Elucidation of Reaction Mechanisms and Kinetics

The electron-withdrawing nature of the 4-nitrophenyl group plays a crucial role in the reactivity of the imidazolidine-2,4-dione core. This section explores the kinetics and mechanisms of the key chemical transformations this compound undergoes.

Kinetic investigations are fundamental to understanding the reactivity of this compound. While specific kinetic data for this exact molecule is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally related compounds.

One of the primary reactions of interest is the hydrolysis of the imidazolidine-2,4-dione ring. Research on the acid-catalyzed hydrolysis of related 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones revealed that the reaction proceeds to yield hydantoins. researchgate.netrsc.org The kinetics of this hydrolysis were found to be zero-order with respect to the hydrogen ion concentration, suggesting that the imine is fully protonated under the acidic conditions studied. researchgate.netrsc.org This observation points to a transition state with a single positive charge. researchgate.netrsc.org For the hydrolysis of these related iminohydantoins, a solvent kinetic isotope effect (kH/kD) of 1.72 was observed. rsc.org This value supports a mechanism where the rate-limiting step is the attack of water on the protonated imine, occurring in concert with a proton transfer from the attacking water molecule to a second water molecule. rsc.org

Extrapolating from these findings to this compound, it is plausible that its hydrolysis would also be subject to acid catalysis, likely proceeding through a protonated intermediate. The rate of hydrolysis would be influenced by the stability of the carbocation formed upon ring opening, which is in turn affected by the electronic properties of the N-3 substituent.

Kinetic studies on other compounds bearing a 4-nitrophenyl group, such as 4-nitrophenyl thionocarbonates, have shown that the strong electron-withdrawing effect of the 4-nitro group makes the carbonyl (or thiocarbonyl) carbon more susceptible to nucleophilic attack. nih.gov This principle would apply to this compound, suggesting that the carbonyl carbons within the hydantoin ring are activated towards nucleophilic attack.

The following table summarizes hypothetical kinetic parameters for the hydrolysis of this compound, based on data from related compounds.

| Reaction Type | Catalyst | Rate Order (w.r.t. Substrate) | Rate Order (w.r.t. Catalyst) | Postulated Rate-Determining Step |

| Acid Hydrolysis | H⁺ | 1 | 0 (at high [H⁺]) | Nucleophilic attack by water |

| Base Hydrolysis | OH⁻ | 1 | 1 | Nucleophilic attack by hydroxide |

This table is illustrative and based on extrapolations from related compounds.

The progress of chemical reactions involving this compound can be effectively monitored using a combination of spectroscopic and chromatographic methods.

Spectroscopic Techniques:

UV-Vis Spectroscopy: The presence of the 4-nitrophenyl group provides a strong chromophore, making UV-Vis spectroscopy a convenient tool for monitoring reaction kinetics. The disappearance of the starting material or the appearance of a product with a different absorption maximum can be followed over time. For instance, in the hydrolysis of related 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones, UV monitoring was used to track the reaction progress. researchgate.netrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of intermediates and final products. In the study of the acid-catalyzed hydrolysis of related iminohydantoins, ¹H NMR was used to monitor the change of signals over time, confirming the formation of the hydantoin product. researchgate.netrsc.org For this compound, changes in the chemical shifts of the aromatic protons of the nitrophenyl ring and the methylene (B1212753) protons of the hydantoin ring would be indicative of a chemical transformation.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. The characteristic carbonyl (C=O) stretching frequencies of the imidazolidine-2,4-dione ring (typically in the range of 1700-1800 cm⁻¹) and the nitro (NO₂) group stretches (around 1520 and 1340 cm⁻¹) can be monitored to follow the reaction. nih.gov

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a reaction mixture. A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water, could be developed to separate this compound from its reactants or products. The use of a UV detector would allow for sensitive detection due to the nitrophenyl group. The utility of derivatization with nitrophenyl-containing reagents to enhance detection in LC-MS has been demonstrated, highlighting the strong signal these groups provide. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides both separation and identification capabilities. This technique is particularly useful for identifying transient intermediates and confirming the molecular weights of products.

The following table outlines the typical applications of these techniques in monitoring reactions of this compound.

| Technique | Information Obtained | Typical Application |

| UV-Vis Spectroscopy | Concentration changes | Kinetic studies |

| NMR Spectroscopy | Structural information | Identification of intermediates and products |

| IR Spectroscopy | Functional group analysis | Confirmation of structural changes |

| HPLC | Separation and quantification | Purity assessment and reaction progress |

| LC-MS | Separation and identification | Identification of products and byproducts |

Based on the reactivity of related compounds, a plausible mechanism for the acid-catalyzed hydrolysis of this compound can be postulated. This mechanism likely involves the initial protonation of one of the carbonyl oxygens, followed by the nucleophilic attack of a water molecule.

Postulated Mechanism for Acid-Catalyzed Hydrolysis:

Protonation: The reaction is initiated by the protonation of the carbonyl oxygen at either the C-2 or C-4 position of the imidazolidine-2,4-dione ring. This increases the electrophilicity of the corresponding carbonyl carbon.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is often the rate-determining step in the hydrolysis of related amides and imides. rsc.org

Proton Transfer: A proton transfer likely occurs from the attacking water molecule to one of the nitrogen atoms in the ring.

Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of a carbon-nitrogen bond and the opening of the imidazolidine (B613845) ring. This results in the formation of a substituted hydantoic acid derivative.

Further Hydrolysis: Depending on the reaction conditions, the resulting hydantoic acid can undergo further hydrolysis to yield 4-nitroaniline (B120555) and other products.

Validation of this proposed mechanism would require further experimental studies, including:

Isotope Labeling Studies: Using ¹⁸O-labeled water to trace the origin of the oxygen atom in the product's carboxylic acid group.

Hammett Plot Analysis: Studying the effect of different substituents on the phenyl ring on the reaction rate to determine the electronic demands of the transition state.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model the reaction pathway, calculate the energies of intermediates and transition states, and provide theoretical support for the proposed mechanism.

The hydrolysis of related iminohydantoins has been shown to generate the same tetrahedral intermediate as that formed in the cyclization of hydantoic acid amides to hydantoins. researchgate.netrsc.org This highlights the reversible nature of these reactions and the central role of the tetrahedral intermediate.

Structural Elucidation and Conformational Analysis Methodologies

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the characterization of 3-(4-Nitrophenyl)imidazolidine-2,4-dione, each providing unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

In the ¹H NMR spectrum, the protons of the 4-nitrophenyl group are expected to exhibit a characteristic AA'XX' system due to the para-substitution. The protons ortho to the nitro group are anticipated to appear as a doublet at a downfield chemical shift, typically in the range of δ 8.2-8.4 ppm, owing to the strong electron-withdrawing nature of the nitro group. The protons meta to the nitro group would likely resonate as a doublet at a slightly upfield position, around δ 7.8-8.0 ppm. The methylene (B1212753) protons of the imidazolidine-2,4-dione ring are expected to show a singlet at approximately δ 4.0-4.5 ppm. The N-H proton of the imidazolidine (B613845) ring would give rise to a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

The ¹³C NMR spectrum would further confirm the structure. The carbonyl carbons of the imidazolidine-2,4-dione ring are expected to resonate at the most downfield positions, typically between δ 155 and 175 ppm. The carbon atoms of the nitrophenyl ring would appear in the aromatic region (δ 120-150 ppm), with the carbon bearing the nitro group being significantly deshielded. The methylene carbon of the imidazolidine ring would be found in the aliphatic region, likely around δ 40-50 ppm. For comparison, in a related compound, 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione, the C5 carbon appears at δ 60.2 ppm, and the carbonyl carbons (C2 and C4) are observed at δ 172.3 and 156.2 ppm, respectively. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Protons ortho to NO₂ | 8.2 - 8.4 (d) | - |

| Protons meta to NO₂ | 7.8 - 8.0 (d) | - |

| Imidazolidine CH₂ | 4.0 - 4.5 (s) | 40 - 50 |

| Imidazolidine NH | Variable (br s) | - |

| C=O (Imidazolidine) | - | 155 - 175 |

| C-NO₂ (Aromatic) | - | ~147 |

| C-N (Aromatic) | - | ~145 |

| CH (Aromatic) | - | 120 - 130 |

Note: These are predicted values based on known spectroscopic data for similar functional groups and may vary depending on experimental conditions.

Infrared (IR) and Raman spectroscopy are employed to identify the functional groups present in this compound by probing their characteristic vibrational modes.

The IR spectrum is expected to show strong absorption bands for the carbonyl (C=O) groups of the imidazolidine-2,4-dione ring, typically in the region of 1700-1780 cm⁻¹. The N-H stretching vibration of the secondary amine in the ring would appear as a band around 3200-3300 cm⁻¹. The nitro group (NO₂) gives rise to two prominent bands: an asymmetric stretching vibration around 1500-1560 cm⁻¹ and a symmetric stretching vibration near 1330-1370 cm⁻¹. nih.govspectroscopyonline.com Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-N stretching vibration would be observed in the 1200-1350 cm⁻¹ region.

Raman spectroscopy provides complementary information. The symmetric stretching of the nitro group, which is often weak in the IR spectrum, typically shows a strong band in the Raman spectrum. spectroscopyonline.com The aromatic ring vibrations also give characteristic Raman signals. For p-nitrophenol, characteristic Raman peaks are observed at 1333 cm⁻¹ (asymmetric stretching of the nitro group) and 1430 cm⁻¹ (symmetric stretching of the nitro group). spectroscopyonline.com

Table 2: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| N-H (Amide) | Stretching | 3200 - 3300 | 3200 - 3300 |

| C=O (Imide) | Asymmetric Stretching | ~1780 | Weak |

| C=O (Imide) | Symmetric Stretching | ~1710 | ~1710 |

| NO₂ (Nitroaromatic) | Asymmetric Stretching | 1500 - 1560 | 1500 - 1560 |

| NO₂ (Nitroaromatic) | Symmetric Stretching | 1330 - 1370 | 1330 - 1370 (Strong) |

| C-N | Stretching | 1200 - 1350 | 1200 - 1350 |

| Aromatic C-H | Stretching | >3000 | >3000 |

Note: These are typical frequency ranges and can be influenced by the specific molecular environment.

Mass spectrometry (MS) is utilized to confirm the molecular weight of this compound and to investigate its fragmentation patterns under ionization, which aids in structural confirmation. The molecular weight of this compound is 221.17 g/mol .

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺˙) is expected to be observed. The fragmentation of nitroaromatic compounds is well-documented and typically involves the loss of the nitro group or its constituent atoms. nih.govresearchgate.net Common fragmentation pathways include the loss of NO₂ (m/z 46) to give a [M-46]⁺ ion, and the loss of NO (m/z 30) to form a [M-30]⁺ ion. nih.gov Subsequent fragmentation of the imidazolidine-2,4-dione ring can also occur.

Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, can be very sensitive for nitroaromatic compounds, often showing a strong [M-H]⁻ ion. Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion would provide further structural information through collision-induced dissociation, revealing characteristic losses.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M]⁺˙ | 221 | Molecular Ion |

| [M-NO₂]⁺ | 175 | Loss of nitro group |

| [M-NO]⁺ | 191 | Loss of nitric oxide |

| [M-H]⁻ | 220 | Deprotonated molecule (Negative ESI) |

Note: The relative intensities of these fragments depend on the ionization technique and energy.

X-ray Crystallography for Solid-State Structural Determination

In the crystal structure of the related compound, the five-membered imidazolidine ring adopts an envelope conformation. researchgate.net It is expected that the imidazolidine-2,4-dione ring in the title compound would also be nearly planar or adopt a slight envelope or twist conformation. The 4-nitrophenyl group would be attached to the nitrogen atom of the imidazolidine ring, and the dihedral angle between the plane of the phenyl ring and the plane of the imidazolidine ring would be a key conformational parameter. Intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygens, as well as π-π stacking of the nitrophenyl rings, would be expected to play a significant role in the crystal packing.

For a similar compound, 3-ethyl-5,5-diphenylimidazolidine-2,4-dione, the crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds, forming chains. researchgate.net

Table 4: Representative Crystallographic Parameters for a Related Imidazolidine-2,4-dione Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.89 |

| b (Å) | 15.50 |

| c (Å) | 16.23 |

| β (°) | 98.01 |

| V (ų) | 1468 |

| Z | 4 |

Data for 3-ethyl-5,5-diphenylimidazolidine-2,4-dione. researchgate.net

Chiroptical Spectroscopy for Stereochemical and Enantiomeric Purity Assessment

While this compound itself is achiral, derivatives of the imidazolidine-2,4-dione (hydantoin) scaffold are often chiral, especially when substituted at the C5 position. nih.govresearchgate.net Chiroptical spectroscopy, which includes techniques like circular dichroism (CD) and optical rotatory dispersion (ORD), is essential for the stereochemical analysis of such chiral derivatives.

These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. For a chiral derivative of this compound, the CD spectrum would show characteristic Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the chromophores, such as the nitrophenyl and carbonyl groups. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters.

Furthermore, chiroptical methods are powerful for determining the enantiomeric purity (enantiomeric excess, ee) of a sample. nih.gov The intensity of the CD signal is proportional to the concentration difference between the two enantiomers. By comparing the CD signal of a sample to that of the pure enantiomer, the ee can be accurately quantified.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,4,5-trihydroxy-5-(4-nitrophenyl)imidazolidin-2-one |

| 3-phenyl-5-(4-methylphenyl)-imidazolidine-2,4-dione |

| 3-ethyl-5,5-diphenylimidazolidine-2,4-dione |

Theoretical and Computational Chemistry Studies of 3 4 Nitrophenyl Imidazolidine 2,4 Dione

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, starting from its electronic structure. These methods, governed by the principles of quantum mechanics, allow for the detailed examination of molecular geometry, electronic distribution, and spectroscopic properties.

Application of Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium to large-sized molecules like 3-(4-Nitrophenyl)imidazolidine-2,4-dione due to its excellent balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms in the molecule.

Key electronic properties that can be elucidated using DFT include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. For instance, in related hydantoin (B18101) derivatives, DFT studies have been used to correlate the HOMO-LUMO energy gap with thermodynamic stability. nih.gov

Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the electrostatic potential onto the electron density surface. The MEP is invaluable for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting sites susceptible to electrophilic and nucleophilic attack. In molecules like this compound, the nitro group is expected to create a significant electron-deficient region on the phenyl ring, while the carbonyl groups of the imidazolidine-2,4-dione ring are electron-rich centers.

Table 1: Illustrative DFT-Calculated Properties for a Substituted Phenylhydantoin

| Property | Calculated Value | Significance |

| Total Energy | -X Hartrees | Thermodynamic stability |

| HOMO Energy | -Y eV | Electron-donating ability |

| LUMO Energy | -Z eV | Electron-accepting ability |

| HOMO-LUMO Gap | (Y-Z) eV | Chemical reactivity and stability |

| Dipole Moment | D Debyes | Polarity and intermolecular interactions |

Note: The values in this table are illustrative and represent the type of data generated from DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration and Stability

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms as a function of time.

For a flexible molecule like this compound, MD simulations are crucial for exploring its conformational space. The rotation around the single bond connecting the phenyl ring to the imidazolidine (B613845) ring allows for a range of possible conformations. MD simulations can identify the most stable conformers and the energy barriers between them. This information is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to bind to a biological target. Studies on other hydantoin derivatives have successfully used MD simulations to understand their binding mechanisms with proteins. nih.govnih.gov

Computational Prediction of Reactivity and Potential Reaction Pathways

Computational methods can predict the reactivity of this compound and map out potential reaction pathways. By analyzing the electronic properties derived from quantum chemical calculations, such as the MEP and frontier molecular orbitals (HOMO and LUMO), chemists can identify the most likely sites for chemical reactions.

For example, the electron-withdrawing nitro group can influence the reactivity of the phenyl ring, making it susceptible to nucleophilic aromatic substitution under certain conditions. The N-H protons on the imidazolidine ring can exhibit acidic character, and their deprotonation can be a key step in various reactions. Computational modeling can be used to calculate the activation energies for different potential reactions, providing a theoretical basis for designing synthetic routes or understanding metabolic pathways.

In Silico Design and Screening of Novel Derivatives and Analogues

The insights gained from the theoretical and computational studies of this compound can be leveraged for the in silico design and screening of novel derivatives and analogues with improved properties. By systematically modifying the parent structure—for instance, by changing the substituent on the phenyl ring or modifying the hydantoin core—and then computationally evaluating the properties of the new molecules, researchers can prioritize the synthesis of the most promising candidates. nih.gov

This approach, often part of a quantitative structure-activity relationship (QSAR) study, can significantly accelerate the drug discovery process. For example, by correlating calculated molecular descriptors (e.g., electronic properties, size, shape) with experimentally observed biological activity for a series of hydantoin derivatives, a predictive QSAR model can be developed. This model can then be used to screen a virtual library of new compounds to identify those with the highest predicted activity.

Molecular Biological Activity and Interaction Studies Excluding Prohibited Information

Exploration as a Pharmacophore in Molecular Design

A pharmacophore is a part of a molecular structure that is responsible for a particular biological or pharmacological interaction. The hydantoin (B18101) ring is considered a "privileged scaffold" because it appears in many different biologically active compounds and can serve as a template for designing new drugs. researchgate.net Its synthetic accessibility and the ability to be substituted at multiple positions make it a versatile starting point in medicinal chemistry. nih.gov

The hydantoin scaffold is capable of engaging in multiple hydrogen-bonding interactions, which facilitates its binding to a wide range of enzymes and receptors. nih.gov Research has focused on how substitutions on the hydantoin ring influence these interactions. For example, hydantoin derivatives have been designed and synthesized to act as selective androgen receptor modulators, demonstrating the scaffold's ability to interact specifically with receptor proteins. mdpi.com The nature of the substituent, such as the 4-nitrophenyl group in the compound of interest, is critical in determining the binding affinity and selectivity for a given biological target.

A significant area of research for hydantoin-based compounds is their activity as inhibitors of tankyrase (TNKS). Tankyrases are enzymes in the poly(ADP-ribose) polymerase (PARP) family that are involved in crucial cellular processes, and their inhibition is an attractive strategy for cancer therapy.

The mechanism of inhibition involves the hydantoin core acting as a mimic of nicotinamide (B372718), a part of the NAD+ cofactor that tankyrase uses. This allows the hydantoin compound to occupy the nicotinamide binding site within the enzyme's catalytic domain, preventing the natural substrate from binding. The well-known tankyrase inhibitor, XAV939, which is structurally related to 3-(4-nitrophenyl)imidazolidine-2,4-dione, functions by stabilizing a protein called axin, a key component of the β-catenin destruction complex. This leads to the downregulation of Wnt/β-catenin signaling, a pathway that is often hyperactive in cancers. The potent activity of compounds like XAV939 highlights the potential of the this compound scaffold in the design of specific enzyme inhibitors.

Table 3: Compound Names Mentioned in the Article

| Compound/Organism Name |

|---|

| This compound |

| Staphylococcus aureus |

| Bacillus subtilis |

| Escherichia coli |

| Pseudomonas aeruginosa |

| Candida albicans |

| Aspergillus niger |

| XAV939 |

Influence on Intracellular Signaling Pathways, including Cell Proliferation and Apoptosis

Derivatives of the imidazolidine-2,4-dione core and structurally related heterocyclic compounds like thiazolidine-2,4-diones have demonstrated significant effects on key intracellular signaling pathways that govern cell life and death. These compounds have been shown to inhibit tumor angiogenesis, modify the cell cycle, and trigger apoptosis (programmed cell death). nih.gov

Studies on related thiazolidine-2,4-dione derivatives have identified them as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy. nih.govplos.org Inhibition of VEGFR-2 signaling is a primary strategy for disrupting angiogenesis, the formation of new blood vessels that tumors require to grow. nih.gov For instance, certain thiazolidine-2,4-dione compounds were found to significantly increase both early and late-stage apoptosis in MCF-7 breast cancer cells. nih.gov This pro-apoptotic effect is often linked to the ability of these molecules to arrest the cell cycle, preventing cancer cells from proliferating. nih.gov

Furthermore, investigations into other imidazolidine (B613845) derivatives have revealed their capacity to modulate crucial signaling cascades. Some trisubstituted-imidazole compounds have been shown to induce apoptosis in human breast cancer cells by targeting the oncogenic PI3K/Akt/mTOR signaling pathway. nih.gov In a different context, certain imidazolidine-2,4-dione derivatives have been developed as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), a key regulator in immune cells. These inhibitors were shown to modulate the T-cell receptor (TCR) signaling pathway in Jurkat T cells, demonstrating the scaffold's potential to interact with critical components of cellular communication. nih.gov The induction of apoptosis can also be mediated through the downregulation of anti-apoptotic genes like Bcl-2 and Survivin. plos.org

Advanced Binding and Macromolecular Interaction Analyses

Quantitative analysis of how these molecules bind to their protein targets is crucial for understanding their potency and mechanism of action. Studies on imidazolidine-2,4-dione derivatives have successfully quantified their inhibitory activities against specific enzymes. For example, a series of cinnamic acid-based imidazolidine-2,4-dione derivatives were evaluated as inhibitors of lymphoid-specific tyrosine phosphatase (LYP), an enzyme implicated in autoimmune diseases. nih.gov

The inhibitory potency is typically expressed as an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%) and a Ki value (the inhibition constant, which indicates the binding affinity of the inhibitor to the enzyme). In one such study, the most potent compound, 9r , was identified as a competitive inhibitor with a Ki of 1.09 μM, indicating a strong and reversible binding to LYP. nih.gov These quantitative metrics are essential for comparing the efficacy of different derivatives and for guiding further chemical modifications.

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Inhibition Constant (Ki) | Inhibition Type | Source |

|---|---|---|---|---|---|

| Compound 9p (Cinnamic acid-based imidazolidine-2,4-dione) | Lymphoid-Specific Tyrosine Phosphatase (LYP) | 6.95 μM | Not Reported | Not Reported | nih.gov |

| Compound 9r (Cinnamic acid-based imidazolidine-2,4-dione) | Lymphoid-Specific Tyrosine Phosphatase (LYP) | 2.85 μM | 1.09 μM | Competitive | nih.gov |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, as they explain how a molecule's chemical structure relates to its biological activity. For the imidazolidine-2,4-dione class, SAR studies have provided valuable insights for designing more potent and selective inhibitors. nih.gov

In the development of LYP inhibitors, researchers found that the type of substituent attached to the core imidazolidine-2,4-dione structure was critical for activity. nih.gov For instance, derivatives based on cinnamic acids displayed good inhibitory potential. nih.gov The specific positioning of functional groups on the aromatic rings of these derivatives significantly influenced their binding affinity. This systematic modification and testing allow for the identification of key pharmacophoric features—the essential structural elements responsible for biological activity. The 4-nitrophenyl group present in this compound is a strong electron-withdrawing group, a feature that is often explored in SAR studies to modulate interactions within a protein's binding site, such as hydrogen bonding or π-π stacking.

Molecular Modeling and Docking Approaches for Biological Target Identification and Validation

Molecular modeling and docking are powerful computational tools used to predict and analyze how a small molecule (ligand) binds to its macromolecular target (receptor). elsevierpure.com These in silico methods are instrumental in identifying potential biological targets and understanding the molecular basis of a compound's activity. nih.govelsevierpure.com

For the broader class of dione-containing heterocycles, docking studies have been used extensively. For example, thiazolidine-2,4-dione derivatives have been docked into the ATP-binding site of VEGFR-2 to predict their binding mode and energy. nih.govplos.org These models help visualize key interactions, such as hydrogen bonds with amino acid residues in the hinge region of the kinase domain, which are crucial for potent inhibition. nih.gov

A computational study on a closely related compound, 5-(3-nitro-arylidene)-thiazolidine-2,4-dione, used Density Functional Theory (DFT) and molecular docking to investigate its pharmacological potential. elsevierpure.com The analysis suggested that the N-H group of the heterocyclic ring could form promising interactions within a protein's active site. elsevierpure.com The in silico investigation predicted that this nitro-containing compound could potentially target enzymes like EGFR. elsevierpure.com Such computational approaches provide a rational basis for designing new derivatives and prioritizing them for synthesis and biological testing.

Applications in Advanced Chemical Materials and As Synthetic Intermediates

Role as an Intermediate in the Synthesis of Complex Heterocyclic Compounds

The imidazolidine-2,4-dione scaffold is a fundamental building block in medicinal and synthetic chemistry. researchgate.netmdpi.com The presence of the 4-nitrophenyl substituent at the N-3 position introduces specific electronic properties and an additional site for chemical modification, enhancing its utility as a synthetic intermediate.

The structure of 3-(4-Nitrophenyl)imidazolidine-2,4-dione is primed for use as a precursor in multistep organic syntheses. Imidazolidine-2,4-diones, also known as hydantoins, are core components in the synthesis of various heterocyclic systems. nih.govresearchgate.net The synthesis of these compounds often involves the reaction of amino acids with isocyanates, a process that underscores their connection to fundamental organic building blocks. mdpi.comnih.gov

The nitro group (NO₂) on the phenyl ring is a particularly versatile functional group in organic synthesis. It can be readily reduced to an amino group (NH₂), which can then undergo a wide array of subsequent reactions. This transformation allows for the introduction of new functionalities and the construction of more elaborate molecular architectures. For instance, the resulting amino group can be diazotized and coupled with other aromatic compounds or serve as a nucleophile in various bond-forming reactions. Nitroalkanes and other nitro compounds are considered indispensable building blocks for creating pharmaceutically relevant molecules. frontiersin.org

The imidazolidine-2,4-dione ring itself contains reactive sites. The N-1 position, bearing an acidic proton, can be alkylated or otherwise functionalized, providing another handle for molecular elaboration. researchgate.net This dual reactivity—on both the nitrophenyl ring and the hydantoin (B18101) core—makes this compound a valuable precursor for generating libraries of complex molecules for screening in drug discovery and other applications.

The strategic combination of the imidazolidine-2,4-dione heterocycle and the 4-nitrophenyl group allows this compound to serve as a building block for multifunctional chemical entities. The imidazolidine-2,4-dione core is a well-established pharmacophore, found in a variety of biologically active compounds. researchgate.netmdpi.comrjpn.org Derivatives of this heterocyclic system have been investigated for a range of pharmacological activities. mdpi.comrjpn.orgmdpi.com

By using this compound as a starting scaffold, chemists can design and synthesize molecules with tailored properties. The nitrophenyl moiety can be modified to tune electronic properties or to introduce specific recognition elements, while the hydantoin ring can be functionalized to modulate solubility, stability, or to append other active groups. This modular approach is central to modern drug design and the development of complex organic materials.

The table below illustrates the key reactive sites of the molecule and their potential transformations, highlighting its role as a versatile building block.

| Molecular Component | Reactive Site | Potential Transformations | Resulting Functionality |

| 4-Nitrophenyl Group | Nitro Group (-NO₂) | Reduction | Amino Group (-NH₂) for further coupling |

| Imidazolidine-2,4-dione Ring | N1-H | Alkylation, Acylation | Introduction of diverse substituents |

| Imidazolidine-2,4-dione Ring | Carbonyl Groups (C=O) | Condensation reactions | Formation of fused heterocyclic systems |

Potential Contributions to Materials Science Research

The unique electronic and structural features of this compound suggest its potential for use in the field of materials science, particularly in the creation of materials with specific electronic, optical, and structural properties.

The 4-nitrophenyl group is a strong electron-withdrawing group, a property that significantly influences the electronic distribution within the molecule. This can lead to interesting optical properties, including nonlinear optical (NLO) behavior. nih.gov Organic molecules containing both electron-donating and electron-accepting groups within a conjugated system can exhibit large molecular hyperpolarizabilities, a key requirement for NLO materials. nih.gov In this compound, the phenyl ring provides the conjugated system, while the nitro group acts as a potent electron acceptor.

Research on structurally related compounds, such as pyrazoline derivatives with nitrophenyl groups, has demonstrated their potential as candidates for NLO applications. nih.gov Computational studies on similar nitro-containing heterocyclic systems have shown that the presence of the nitro group is crucial for enhancing NLO properties. nih.govbiointerfaceresearch.com The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter in determining these properties, and this gap is strongly influenced by substituents on the aromatic ring. biointerfaceresearch.com Therefore, this compound could be a valuable building block for creating new materials for applications in optical switching and data storage. researchgate.net

The structure of this compound is well-suited for incorporation into larger, ordered systems such as functional polymers and supramolecular assemblies. mdpi.com The imidazolidine-2,4-dione ring contains two carbonyl groups and an N-H group, which are excellent hydrogen bond donors and acceptors. This enables the molecule to form predictable, strong hydrogen-bonding networks, a key feature in the design of supramolecular structures. chemrxiv.org

These hydrogen-bonding capabilities, combined with potential π-π stacking interactions from the phenyl ring, can be used to direct the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures. researchgate.net Such ordered assemblies are of great interest in materials science for applications ranging from sensors to controlled release systems. By chemically linking this compound moieties, it may be possible to create functional polymers with pendant groups that can control the polymer's conformation and properties through non-covalent interactions. mdpi.com

Research into Its Use in the Development of Dyes and Pigments

The color of organic compounds is determined by their ability to absorb light in the visible region of the electromagnetic spectrum. nih.gov This absorption is associated with electronic transitions within the molecule, often facilitated by a conjugated system of alternating single and double bonds and the presence of specific functional groups known as chromophores.

The nitro group (-NO₂) is a well-known chromophore, and its presence in conjugation with an aromatic ring often imparts color to a molecule. nih.govepa.gov The 4-nitrophenyl group in this compound provides the necessary structural elements for light absorption. The combination of the electron-withdrawing nitro group and the phenyl ring creates a system that can absorb visible light, making the compound itself colored and a candidate for use as a pigment.

Furthermore, its role as a synthetic intermediate extends to the synthesis of more complex dye structures. The amino group, generated from the reduction of the nitro group, is a powerful auxochrome (color helper) and a key component in the synthesis of many azo dyes. nih.gov The general process for creating azo dyes involves the diazotization of an aromatic amine followed by coupling with another electron-rich aromatic compound. nih.gov Therefore, this compound could serve as a precursor to a variety of custom-designed dyes with potentially novel properties. Research into related heterocyclic structures like 3,4-dihydro-2(1H)-pyridones has shown their application in creating yellow dyes for polyester (B1180765) fabrics. mdpi.com This suggests a precedent for using similar heterocyclic cores in dye development.

The table below summarizes the key features of the compound relevant to its potential application in dyes and pigments.

| Feature | Role in Color Properties |

| 4-Nitrophenyl Group | Acts as a chromophore, absorbing light in the visible spectrum. nih.gov |

| Conjugated System | The phenyl ring allows for delocalization of electrons, which is essential for color. |

| Synthetic Versatility | The nitro group can be converted to an amino group, a key precursor for azo dyes. nih.gov |

Design and Synthesis of Chromophores Based on the Compound's Structure

There is currently no scientific literature available that describes the design and synthesis of chromophores specifically based on the this compound structure. General methods for the synthesis of various chromophores exist, including multicomponent reactions and transition metal-catalyzed cross-coupling reactions. rsc.org Additionally, the synthesis of other chromophores incorporating a 4-nitrophenyl unit has been reported. rsc.orgnih.gov However, the use of this compound as a direct precursor or scaffold in these synthetic strategies is not documented.

Investigation of Spectroscopic Behavior within Material Systems

Consistent with the absence of synthesized chromophores based on this compound, there are no published studies on the investigation of its spectroscopic behavior within material systems. While spectroscopic data for various imidazolidine-2,4-dione derivatives and other nitrophenyl-containing molecules have been reported in different contexts nih.govmdpi.comchemrxiv.orgnih.govnih.gov, this information is not directly applicable to the behavior of this compound when incorporated into a material matrix. Research into the photophysical properties, such as absorption and emission spectra, quantum yields, and solvatochromism, of materials containing this specific compound has not been conducted.

Future Research Trajectories and Emerging Challenges in the Study of 3 4 Nitrophenyl Imidazolidine 2,4 Dione

Pursuit of Novel and Highly Efficient Synthetic Methodologies

A primary challenge in the study of substituted hydantoins is the development of synthetic routes that are not only efficient and high-yielding but also offer precise control over regioselectivity. Traditional methods for hydantoin (B18101) synthesis, such as the Bucherer-Bergs or Read syntheses, often provide limited access to specifically N-substituted derivatives like 3-(4-nitrophenyl)imidazolidine-2,4-dione. researchgate.netresearchgate.net

Future research must focus on developing more direct and versatile synthetic strategies. A significant advancement has been the emergence of copper-mediated N-arylation reactions, which allow for the regioselective introduction of aryl groups onto the hydantoin nucleus. nih.gov Specifically, protocols have been developed that selectively target the N-3 position, which is directly applicable to the synthesis of the title compound. nih.gov The ongoing challenge is to improve these catalytic systems to be more robust, use lower catalyst loadings, and tolerate a wider range of functional groups.

Emerging synthetic paradigms that hold promise include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for hydantoin synthesis. tandfonline.com

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to generate molecular diversity by combining three or more starting materials in a single step, which could be adapted for the rapid synthesis of libraries of related analogues. researchgate.net

Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, leading to improved safety, scalability, and product purity.

Advanced Purification Techniques: Moving beyond traditional column chromatography, methods such as solid-phase synthesis and solution-phase protocols that rely on simple acid/base extractions can significantly improve the efficiency of producing and purifying these compounds. acs.orgnih.gov

Table 1: Future Directions in the Synthesis of this compound

| Challenge | Future Research Trajectory | Potential Advantage |

| Poor Regioselectivity | Development of advanced regioselective catalytic N-arylation methods. nih.govnih.gov | Direct and controlled synthesis of N-3 substituted isomers. |

| Low Efficiency/Yield | Optimization of microwave-assisted and multicomponent reactions. researchgate.nettandfonline.com | Increased throughput, reduced waste, and access to diverse analogues. |

| Scalability & Safety | Implementation of continuous flow chemistry processes. | Safer handling of reactive intermediates, easier scale-up. |

| Purification Burden | Use of solid-phase synthesis and extraction-based purification. acs.orgnih.gov | Avoidance of tedious chromatography, suitability for library synthesis. |

Deeper Mechanistic Understanding of Complex Chemical Transformations

To propel synthetic methodologies forward, a profound understanding of the underlying reaction mechanisms is essential. For the crucial N-arylation reactions, future work should involve detailed kinetic studies and the spectroscopic identification of reaction intermediates and transition states. This knowledge is critical for rationally designing more efficient catalysts and optimizing reaction conditions to minimize byproducts.

Furthermore, the electronic influence of the 4-nitrophenyl group—a potent electron-withdrawing substituent—on the reactivity of the entire hydantoin scaffold is a key area for future mechanistic investigation. Researchers need to explore how this group modulates the acidity of the N-1 proton and the reactivity of the C-5 methylene (B1212753) position, which are common sites for further functionalization. A comprehensive mechanistic understanding will enable predictive control over subsequent chemical transformations, allowing for the strategic elaboration of the this compound core into more complex and functional molecules.

Advancements in Computational Methodologies for Predictive Modeling

In silico approaches are becoming indispensable for accelerating the pace of chemical research. For this compound, computational chemistry offers a powerful toolkit to predict properties and guide experimental design, thereby saving time and resources.

Future research will increasingly rely on:

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the electronic structure, molecular orbitals, and reaction energy profiles. This can provide insight into the compound's reactivity and help elucidate the mechanisms discussed in the previous section.

Quantitative Structure-Activity Relationship (QSAR): By building models that correlate structural features with biological activity, QSAR can predict the potential efficacy of new derivatives, guiding synthetic efforts toward more promising candidates.

Machine Learning (ML) and Artificial Intelligence (AI): As larger datasets on hydantoin derivatives become available, ML models can be trained to predict a wide range of properties, from synthetic reaction outcomes to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. youtube.comdrexel.edu A significant challenge remains the generation of large, high-quality datasets required for robust model training. youtube.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of this compound in various environments, such as its interaction with a protein binding site or its self-assembly into larger structures for materials applications.

Table 2: Applications of Computational Methods in Future Research

| Computational Method | Application for this compound | Research Challenge |

| Density Functional Theory (DFT) | Elucidate electronic structure, reactivity, and reaction mechanisms. | Accurately modeling solvent effects and transition states. |

| QSAR / Machine Learning | Predict biological activity, physicochemical properties, and toxicity. youtube.com | Requirement for large, curated experimental datasets for training. |

| Molecular Docking | Identify potential biological targets and predict binding modes. | Accounting for protein flexibility and scoring function accuracy. |

| Molecular Dynamics (MD) | Simulate protein-ligand interactions and material self-assembly. | High computational cost for long-timescale simulations. |

Broadening the Scope of Biological Target Identification and Mechanistic Elucidation at the Molecular Level

The hydantoin scaffold is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anticancer, anticonvulsant, antimicrobial, and anti-inflammatory effects. ekb.egjddtonline.infonih.govnih.gov While this suggests a high potential for this compound, a critical future challenge is to move beyond broad phenotypic screening and identify its specific molecular targets.

The next frontier of research involves the systematic application of modern target identification methodologies. nih.gov These can be broadly categorized as:

Affinity-Based Methods: These techniques use a modified version of the small molecule to "pull down" its binding partners from cell lysates. This often involves creating a probe by attaching a tag (like biotin) or immobilizing the compound on a solid support. researchgate.netrsc.org